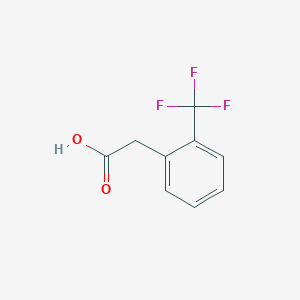
2-(Trifluoromethyl)phenylacetic acid
Vue d'ensemble
Description
2-(Trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H7F3O2 . It appears as white crystals or crystalline powder . This compound has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)phenylacetic acid consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetic acid group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group), with a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) attached to the phenyl group .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)phenylacetic acid has a molecular weight of 204.15 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 249.9±35.0 °C at 760 mmHg, and a flash point of 105.0±25.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Computational Chemistry Simulations
The compound’s data, including NMR, HPLC, LC-MS, UPLC & more, can be used with programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations . This application is crucial for understanding molecular interactions and dynamics in computational chemistry and molecular modeling.
Safety and Hazards
Mécanisme D'action
Target of Action
2-(Trifluoromethyl)phenylacetic acid is a synthetic compound that has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . The primary targets of this compound are therefore likely to be enzymes involved in blood clotting (for antithrombotic activity) and lipoxygenases (for inhibitory activity).
Mode of Action
Given its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors , it can be inferred that it may interact with its targets to inhibit their function, thereby preventing blood clot formation and the synthesis of leukotrienes, respectively.
Biochemical Pathways
The biochemical pathways affected by 2-(Trifluoromethyl)phenylacetic acid would be those involving blood clotting and leukotriene synthesis. Inhibition of these pathways could lead to reduced blood clot formation and decreased inflammatory responses, respectively .
Pharmacokinetics
Its physicochemical properties such as a molecular weight of 20415 and a logP of 208 suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 2-(Trifluoromethyl)phenylacetic acid’s action would likely include reduced blood clot formation and decreased inflammatory responses due to its potential antithrombotic and lipoxygenase inhibitory activities .
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethyl)phenylacetic acid could be influenced by various environmental factors. For instance, pH and temperature could affect its stability and activity. Additionally, the presence of other substances in the environment could potentially affect its efficacy through interactions or competition for the same targets .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOCDHCKTWANIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871882 | |
| Record name | [2-(Trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenylacetic acid | |
CAS RN |
3038-48-0 | |
| Record name | [2-(Trifluoromethyl)phenyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3038-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Trifluoromethyl)benzeneacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26224FDZ8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(trifluoromethyl)phenylacetic acid in the research on polyoxygenated steroids from Clathria gombawuiensis?
A1: 2-(Trifluoromethyl)phenylacetic acid, often abbreviated as MTPA, serves as a chiral derivatizing agent in this study []. Researchers reacted MTPA with the isolated polyoxygenated steroids, specifically gombasterols A-F and clathriol. This derivatization creates diastereomeric esters with distinct NMR spectroscopic properties. By analyzing the differences in chemical shifts (Δδ) between these diastereomers, researchers could determine the absolute configuration of chiral centers within the steroid molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




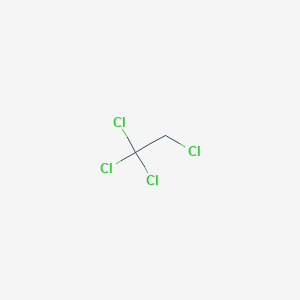




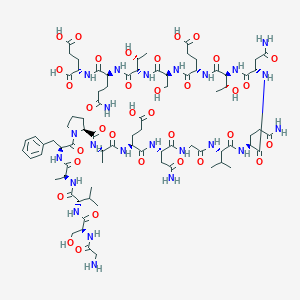

![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)

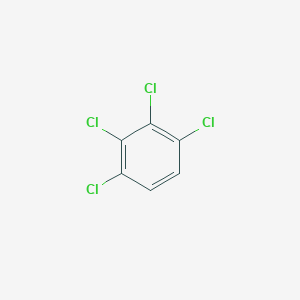
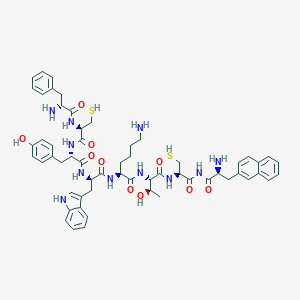
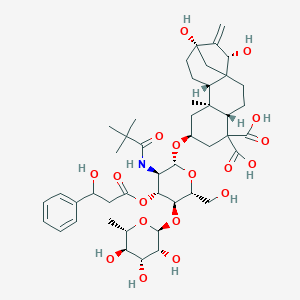
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)